molecular formula C18H24N2O5 B3007598 (3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate CAS No. 1932638-86-2

(3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate

Cat. No.: B3007598
CAS No.: 1932638-86-2
M. Wt: 348.399
InChI Key: OKWUAUYLENOMCO-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic heterocyclic molecule featuring a pyrrolo[3,4-c]isoxazole core substituted with benzyl and tert-butyl ester groups. Its synthesis typically involves multi-step reactions, including hydrogenation and coupling steps using reagents such as N,N′-carbonyldiimidazole (CDI) or N,N′-tetramethyluronium hexafluorophosphate (HATU) in solvents like dichloromethane or dimethylformamide (DMF) . Characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirms its stereochemistry and purity, with NMR data revealing distinct proton environments influenced by the benzyl and tert-butyl substituents .

Properties

IUPAC Name

5-O-benzyl 1-O-tert-butyl (3aS,6aS)-3a,4,6,6a-tetrahydro-3H-pyrrolo[3,4-c][1,2]oxazole-1,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-15-10-19(9-14(15)12-24-20)16(21)23-11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWUAUYLENOMCO-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CN(CC2CO1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CN(C[C@@H]2CO1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound (3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate is a novel organic molecule that falls within the category of tetrahydropyrroloisoxazoles. Its unique structural features and stereochemistry suggest a potential for diverse biological activities, making it an interesting subject for pharmacological research. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound is characterized by:

  • Isoxazole and dicarboxylate functional groups , which are known to influence biological activity.
  • Stereochemistry : The (3aS,6aS) notation indicates specific spatial arrangements that may affect interactions with biological targets.

Table 1: Structural Features of Related Compounds

Compound NameStructure FeaturesBiological Activity
5-Benzyl-2-methylpyrrolePyrrole ring with benzyl substitutionAntimicrobial
1-tert-butyl isoxazoleIsoxazole ring with tert-butyl groupAnti-inflammatory
2-(2-benzyl)tetrahydropyranTetrahydropyran structureCytotoxic

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
  • Receptor Interaction : Possible binding to specific receptors involved in pain and inflammation modulation.
  • Cellular Effects : Induction of apoptosis in certain cancer cell lines through mitochondrial pathways.

Case Studies and Research Findings

  • Anti-inflammatory Activity : Research has indicated that derivatives of isoxazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis .
  • Cytotoxic Effects : A study on structurally similar tetrahydropyrroles demonstrated cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial dysfunction .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been employed to predict the biological activity based on structural features. These models suggest that modifications in the functional groups can significantly enhance or diminish the activity against specific targets .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Techniques such as:

  • Molecular Docking : Used to predict binding affinities with target proteins.
  • In vitro Assays : Assessing the compound's effects on cell viability and proliferation.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, structural features, and pharmacological properties.

Key analogs :

(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 24)

  • Substituents : Replaces the benzyl group with a benzotriazole-carbonyl moiety.
  • Synthesis : Uses CDI-mediated coupling, similar to the target compound, but requires additional steps to introduce the benzotriazole group .
  • Stability : The benzotriazole group enhances metabolic stability in glutathione screening assays compared to ester-containing analogs .

(3aS,6aS)-5-(1H-Benzotriazole-5-carbonyl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid 3,5-dichloro-benzyl ester (Compound 7)

  • Substituents : Features a 3,5-dichloro-benzyl ester instead of tert-butyl.
  • Solubility : Lower aqueous solubility (HT-Solubility assay: <5 μM) compared to the tert-butyl analog due to increased hydrophobicity .

(1H-Benzo[d][1,2,3]triazol-5-yl)((3aR,6aR)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone hydrochloride (Compound 27) Substituents: Lacks ester groups; incorporates a protonated benzotriazole moiety. Pharmacology: Shows stronger ATX inhibition (IC₅₀: 0.8 nM) than ester-containing derivatives, likely due to enhanced electrostatic interactions with the enzyme active site .

NMR Spectral Analysis

Comparative NMR studies of analogs (e.g., Compounds 1 and 7 vs. Rapa) reveal that substituents at positions 29–36 and 39–44 (regions A and B) significantly alter chemical shifts (δ 1.5–3.0 ppm), reflecting changes in electronic environments . For the target compound, the benzyl group is expected to induce upfield shifts in region A (proximal to the isoxazole ring), while the tert-butyl ester may deshield protons in region B .

Pharmacological and Physicochemical Properties
Property Target Compound Compound 24 Compound 7
Molecular Weight ~390 g/mol 425 g/mol 470 g/mol
Aqueous Solubility Moderate (~20 μM)* High (>50 μM) Low (<5 μM)
ATX Inhibition (IC₅₀) Not reported 5.2 nM 12.3 nM
Metabolic Stability Moderate† High‡ Low‡

*Inferred from tert-butyl ester’s polarity ; †Based on glutathione adduct formation screening ; ‡Compound 24’s benzotriazole resists glutathione conjugation .

Key Findings
  • Substituent Impact : The tert-butyl ester in the target compound balances solubility and metabolic stability, whereas benzotriazole analogs (e.g., Compound 24) prioritize enzyme inhibition and stability .
  • Stereochemical Sensitivity: Minor stereochemical changes (e.g., 3aR vs. 3aS configurations) drastically alter bioactivity, as seen in Compound 27’s superior ATX inhibition .
  • Lumping Strategy Limitations : While compounds with similar cores (e.g., pyrrolo-pyrrole vs. pyrrolo-isoxazole) may be grouped for modeling, their substituent-driven differences in solubility and reactivity necessitate individualized analysis .

Q & A

Basic: What are the established synthetic routes for this compound, and what reagents/conditions are critical for achieving high yields?

Answer:
The compound is typically synthesized via multi-step organic reactions , including:

  • Cross-coupling/electrocyclization : Reactions between enol triflates and diazoacetates under controlled conditions (e.g., ethyl diazoacetate with tert-butyl esters, reflux in DCM) to form the pyrrolo-isoxazole core. Yields can exceed 80% with optimized stoichiometry .
  • Hydrogenation and carbamate protection : Use of tert-butyloxycarbonyl (Boc) groups for amine protection, followed by catalytic hydrogenation to reduce unsaturated bonds. Reagents like Pd/C or PtO₂ are critical for selectivity .
  • Coupling agents : N,N′-carbonyldiimidazole (CDI) or hexafluorophosphate uranium salts (HATU) for amide bond formation in functionalized derivatives .

Key considerations : Solvent purity (e.g., anhydrous DCM), temperature control during cyclization, and inert atmosphere (N₂/Ar) to prevent side reactions .

Basic: Which spectroscopic techniques are most reliable for structural confirmation, and what key spectral markers should be analyzed?

Answer:

  • ¹H/¹³C NMR :
    • Diagnostic peaks : Look for tert-butyl singlets at ~1.4 ppm (¹H) and ~28 ppm (¹³C). Benzyl protons appear as aromatic multiplets at 7.2–7.5 ppm (¹H) .
    • Stereochemical confirmation : Coupling constants (e.g., J = 11–12 Hz for axial protons in the pyrrolo-isoxazole ring) indicate the (3aS,6aS) configuration .
  • Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) should match the exact mass (e.g., m/z 464.51 for C₂₆H₂₈N₂O₆). High-resolution MS (HRMS) confirms elemental composition .
  • IR spectroscopy : Stretching vibrations for carbonyl groups (C=O) at ~1775 cm⁻¹ and isoxazole ring vibrations at ~1077 cm⁻¹ .

Advanced: How can diastereoselectivity be controlled during synthesis, and what methods validate stereochemical outcomes?

Answer:

  • Reaction design : Use chiral auxiliaries (e.g., benzyl carbamates) or asymmetric catalysis (e.g., Cs₂CO₃-mediated alkylation) to favor the (3aS,6aS) configuration. Diastereomeric ratios (dr) >10:1 are achievable with optimized base/ligand combinations .
  • Validation methods :
    • 2D NMR (NOESY/ROESY) : Correlate spatial proximity of protons (e.g., axial vs. equatorial positions) .
    • X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for related pyrrolo-pyrazole derivatives .
  • Troubleshooting : Low dr may arise from poor temperature control or competing pathways. Repurification via gradient column chromatography (petroleum ether/ethyl acetate) can isolate desired diastereomers .

Advanced: How should researchers resolve contradictions in NMR data during characterization?

Answer:

  • Common discrepancies : Split peaks or unexpected shifts may indicate:
    • Rotameric equilibria : Tert-butyl groups can cause slow rotation, splitting benzyl or ester protons. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce signals .
    • Trace solvents : Residual DCM or THF in the sample alters shifts. Ensure thorough drying under vacuum .
  • Quantitative analysis : Compare integrals of diagnostic peaks (e.g., tert-butyl vs. aromatic protons) to confirm stoichiometry. Use deuterated solvents (CD₂Cl₂) for sharper signals .

Advanced: What strategies improve low yields in coupling reactions involving this compound?

Answer:

  • Optimization parameters :
    • Catalyst loading : Increase HATU or CDI to 1.5–2.0 equivalents to drive coupling completion .
    • Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity compared to DCM .
    • Temperature : Moderate heating (40–50°C) accelerates reaction rates without decomposing sensitive groups .
  • Workflow adjustments :
    • In-situ monitoring : Use TLC or LC-MS to track intermediate formation.
    • Purification : Employ reverse-phase HPLC for challenging separations, especially with polar byproducts .

Basic: What in vitro assays are suitable for evaluating the biological activity of derivatives?

Answer:

  • Enzyme inhibition assays : Use fluorescence-based methods (e.g., Amplex Red for autotaxin inhibition) with recombinant enzymes. IC₅₀ values <1 μM indicate high potency .
  • Solubility studies : HT-Solubility assays in phosphate buffer (pH 7.4) quantify bioavailability. Optimize via ester hydrolysis or salt formation .
  • Metabolic stability : Incubate derivatives with liver microsomes and measure half-life via LC-MS. Glutathione adduct formation screens for reactive metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.